Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Catharanthine vs. 18-Methoxycoronaridine (18-MC) and Ibogaine
In a direct head-to-head functional assay, catharanthine inhibits (±)-epibatidine-induced Ca²⁺ influx in human embryonic muscle nAChRs with an IC₅₀ of 20±1 μM, positioning it as approximately 3.4-fold less potent than the optimized synthetic analog (±)-18-methoxycoronaridine (18-MC; IC₅₀ = 5.9±0.3 μM), but statistically comparable to the parent compound (−)-ibogaine (IC₅₀ = 17±3 μM) [1]. This quantitative hierarchy informs target selectivity.
| Evidence Dimension | Inhibition of (±)-epibatidine-induced Ca²⁺ influx (functional nAChR antagonism) |
|---|---|
| Target Compound Data | IC₅₀ = 20±1 μM |
| Comparator Or Baseline | (±)-18-MC: IC₅₀ = 5.9±0.3 μM; (−)-Ibogaine: IC₅₀ = 17±3 μM |
| Quantified Difference | Catharanthine is 3.4-fold less potent than 18-MC; not significantly different from ibogaine |
| Conditions | Human embryonic muscle nAChRs (α1β1γδ) expressed in TE671 cells, Ca²⁺ influx assay |
Why This Matters
Users developing compounds for nAChR-related indications (e.g., addiction) must select the appropriate iboga scaffold based on desired potency: catharanthine offers a moderate potency profile distinct from the high-potency 18-MC, which may translate to different therapeutic windows.
- [1] Arias HR, Feuerbach D, Targowska-Duda KM, Jozwiak K. Structure-activity relationship of ibogaine analogs interacting with nicotinic acetylcholine receptors in different conformational states. Int J Biochem Cell Biol. 2011;43(9):1330-1339. doi:10.1016/j.biocel.2011.05.011. View Source
